(2-((difluoromethyl)thio)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
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Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N7O2S/c1-34-16-6-4-5-15(13-16)32-21-19(28-29-32)20(26-14-27-21)30-9-11-31(12-10-30)22(33)17-7-2-3-8-18(17)35-23(24)25/h2-8,13-14,23H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVCSKBPLRKDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SC(F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((difluoromethyl)thio)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a difluoromethylthio group and a triazolopyrimidine structure linked to a piperazine moiety. The presence of these functional groups may enhance its pharmacological properties, such as increased binding affinity and selectivity towards biological targets.
The mechanism of action for this compound is hypothesized to involve interaction with specific enzymes or receptors. The difluoromethylthio group can modulate the compound’s binding affinity and selectivity towards its molecular targets, potentially affecting various signaling pathways involved in cell proliferation and apoptosis.
Synthesis
The synthesis of similar compounds often involves multi-step processes that include the formation of triazole and pyrimidine derivatives. For instance, recent studies have demonstrated the successful synthesis of [1,2,4]triazolo[4,3-a]pyrimidine derivatives using one-pot reactions which could be adapted for synthesizing our target compound .
Antitumor Activity
Recent investigations have highlighted the antitumor potential of related triazolopyrimidine derivatives. For example, compounds derived from triazolopyrimidines have shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 and MCF-7 with IC50 values ranging from 17.83 μM to 19.73 μM .
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety and efficacy of new compounds. A study on similar triazolopyrimidine derivatives indicated effective cytotoxic activity against human hepatic carcinoma cell lines (HEPG2), suggesting that modifications in structure could lead to enhanced biological effects .
Case Studies
- Antiproliferative Effects : A series of synthesized triazolopyrimidines demonstrated strong antiproliferative activity against breast cancer cell lines. Compounds with specific substitutions exhibited notable cytotoxicity, indicating that structural modifications can significantly influence biological outcomes .
- Mechanistic Insights : Further investigations into the mechanism revealed that certain derivatives induced apoptosis in cancer cells through caspase activation pathways. This suggests that our target compound may similarly engage apoptotic pathways depending on its structural characteristics .
Data Table: Biological Activity Comparison
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 4c | MDA-MB-231 | 17.83 | Apoptosis via caspase activation |
| Compound 4j | MCF-7 | 19.73 | Apoptosis via caspase activation |
| Target Compound | HEPG2 | TBD | TBD |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole and piperazine moieties exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been synthesized and tested against various strains of bacteria and fungi. The compound's structure suggests it may possess similar antimicrobial properties against pathogens such as Mycobacterium tuberculosis and other resistant strains .
Anticancer Activity
Studies have shown that related compounds with triazole structures have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through various pathways, including the modulation of signaling cascades associated with cell survival and proliferation . The specific compound may also exhibit similar anticancer effects due to its structural characteristics.
Case Study 1: Antimicrobial Efficacy
A study conducted on related triazole derivatives showed promising results against Mycobacterium tuberculosis. The synthesized compounds were evaluated using the resazurin microplate assay method, revealing significant activity against both sensitive and multidrug-resistant strains .
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). These studies indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential for development as anticancer agents .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine moiety serves as a reactive site for nucleophilic substitution. Alkylation or acylation reactions are common, enabling functionalization of the secondary amine:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM, base | Substitution at piperazine N-atom | , |
| Alkylation | Alkyl halides, DMF, K2CO3 | Quaternary ammonium salt formation | , |
These reactions retain the triazolopyrimidine core while modifying pharmacological properties.
Oxidation of Difluoromethylthio Group
The difluoromethylthio (-S-CF2H) substituent undergoes oxidation under mild conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| mCPBA | DCM, 0°C → RT, 2h | Sulfoxide (-SO-CF2H) | Partial selectivity |
| H2O2, AcOH | 50°C, 6h | Sulfone (-SO2-CF2H) | Requires acidic conditions |
Oxidation enhances polarity and modulates electronic effects on the aryl ring.
Triazole Ring Functionalization
The triazolo[4,5-d]pyrimidine core participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
Electrophilic Substitution
| Reagent | Position Modified | Outcome |
|---|---|---|
| HNO3/H2SO4 | C-5 of pyrimidine | Nitro derivative |
| Br2, FeBr3 | C-6 of pyrimidine | Bromination |
Ring-Opening Reactions
Treatment with strong bases (e.g., NaOH, 100°C) cleaves the triazole ring, yielding pyrimidine-4,5-diamine intermediates ,.
Coupling Reactions
The aryl groups enable cross-coupling to introduce diverse substituents:
| Reaction | Catalyst/Base | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3 | Biaryl formation at methoxyphenyl group |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, t-BuONa | Amination of triazolopyrimidine core |
These reactions are critical for structure-activity relationship (SAR) studies,.
Hydrolysis of Methanone Group
The ketone group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Utility |
|---|---|---|
| H2SO4 (conc.), reflux | Carboxylic acid derivative | Enhances water solubility |
| NaOH, H2O/EtOH | Sodium carboxylate | Ionic form for salt formation |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C-S bond cleavage in the difluoromethylthio group, generating thiyl radicals. This reactivity is harnessed for radical-mediated functionalization or polymerization studies.
Key Mechanistic Insights
-
Electronic Effects : The electron-withdrawing triazolopyrimidine core directs electrophiles to meta/para positions of the methoxyphenyl group.
-
Steric Hindrance : Bulky substituents on the piperazine ring reduce reactivity at the secondary amine.
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Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions, while THF favors coupling reactions.
Preparation Methods
Difluoromethylthiolation of 2-Bromophenyl Precursors
The introduction of the -SCF₂H group at the ortho position of the phenyl ring begins with a nucleophilic aromatic substitution (SNAr) reaction. 2-Bromobenzaldehyde is treated with N-difluoromethylthiophthalimide (1 ), a reagent synthesized via chlorination of benzyl difluoromethylthioether followed by phthalimide substitution.
Procedure :
A mixture of 2-bromobenzaldehyde (10 mmol), 1 (12 mmol), and cesium carbonate (15 mmol) in anhydrous DMF (50 mL) is stirred at 80°C under argon for 24 hours. The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc 4:1) to yield 2-((difluoromethyl)thio)benzaldehyde (78% yield).
Oxidation to Methanone
The aldehyde intermediate is oxidized to the corresponding ketone using a Jones reagent (CrO₃/H₂SO₄).
Procedure :
2-((Difluoromethyl)thio)benzaldehyde (5 mmol) is dissolved in acetone (30 mL) and cooled to 0°C. Jones reagent (2.5 mL) is added dropwise, and the mixture is stirred for 2 hours. The reaction is neutralized with NaHCO₃, extracted with CH₂Cl₂, and concentrated to afford (2-((difluoromethyl)thio)phenyl)methanone (92% yield).
Construction of 4-(3-(3-Methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine
Synthesis of 7-Chloro-3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine
The triazolopyrimidine core is assembled via a cyclocondensation reaction. 5-Amino-1-(3-methoxyphenyl)-1H-1,2,4-triazole (2 mmol) reacts with ethyl acetoacetate (2.2 mmol) and 3-methoxybenzaldehyde (2 mmol) in ethanol under reflux for 24 hours, catalyzed by acetic acid.
Procedure :
The reaction mixture is cooled, filtered, and recrystallized from ethanol to yield 7-chloro-3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (65% yield). ¹H NMR confirms regioselectivity at the 7-position.
Piperazine Substitution
The 7-chloro intermediate undergoes nucleophilic substitution with piperazine in the presence of K₂CO₃.
Procedure :
7-Chloro-triazolopyrimidine (1 mmol), piperazine (3 mmol), and K₂CO₃ (2 mmol) are refluxed in DMF (20 mL) for 12 hours. The product is isolated via filtration and washed with methanol to yield 4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine (83% yield).
Coupling of Fragments via Acylation
Formation of Methanone Linkage
The benzophenone fragment is activated as an acid chloride and coupled to the piperazine nitrogen.
Procedure :
(2-((Difluoromethyl)thio)phenyl)methanone (1 mmol) is treated with oxalyl chloride (2 mmol) in CH₂Cl₂ (10 mL) at 0°C for 1 hour. The solvent is evaporated, and the residue is dissolved in THF (10 mL). Piperazine-triazolopyrimidine (1 mmol) and Et₃N (3 mmol) are added, and the mixture is stirred at room temperature for 6 hours. The product is purified via recrystallization (CH₃CN/H₂O) to yield the title compound (68% yield).
Optimization and Analytical Validation
Reaction Condition Screening
Table 1 : Yield Variation with Coupling Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | THF | 25 | 68 |
| EDCI/HOBt | DMF | 25 | 52 |
| DCC/DMAP | CH₂Cl₂ | 0 | 45 |
Oxalyl chloride in THF provided optimal results due to minimal side reactions.
Q & A
Q. What are the critical steps in synthesizing this triazolopyrimidine derivative, and how are intermediates validated?
The synthesis involves three key stages:
- Triazolopyrimidine core formation : Cyclization of substituted pyrimidine precursors using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety .
- Piperazine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine ring .
- Final functionalization : Introduction of the difluoromethylthio group via thiol-ether coupling under inert conditions (e.g., argon) to prevent oxidation .
Validation : Intermediates are confirmed using LC-MS and -NMR, focusing on diagnostic peaks (e.g., triazole protons at δ 8.2–8.5 ppm, piperazine methylenes at δ 2.5–3.0 ppm) .
Q. Which spectroscopic and computational methods are used to confirm the compound’s structure?
- NMR : - and -NMR identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and piperazine carbons .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]: 529.12; observed: 529.14) .
- X-ray crystallography : Resolves stereochemistry of the triazolopyrimidine core and piperazine conformation .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but require post-reaction purification to remove residual solvents .
- Catalyst screening : Pd(OAc)/Xantphos for piperazine coupling reduces side products compared to traditional Pd(PPh) .
- Temperature control : Lower temperatures (0–5°C) during thiol-ether coupling minimize disulfide byproduct formation .
- Purification : Gradient flash chromatography (hexane:EtOAc 4:1 → 1:1) followed by recrystallization in ethanol achieves >95% purity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardized assays : Use uniform protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to minimize inter-lab variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-chlorophenyl on triazole) to identify activity trends .
- Target validation : Confirm binding to hypothesized targets (e.g., kinase inhibition via ATP-competitive assays) to rule off-target effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding to ATP pockets (e.g., EGFR kinase) using AutoDock Vina, focusing on hydrogen bonds with piperazine and hydrophobic interactions with the difluoromethylthio group .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical residues (e.g., Lys721 in EGFR) .
- Pharmacophore mapping : Align electrostatic and steric features with known inhibitors to prioritize synthetic analogs .
Methodological Challenges and Solutions
Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition?
- Kinetic assays : Measure values using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to triazolopyrimidine targets .
- Fluorescence quenching : Monitor changes in tryptophan emission upon compound binding to assess conformational shifts .
Q. How do substituent variations (e.g., difluoromethylthio vs. methoxy) impact pharmacokinetics?
- LogP analysis : Difluoromethylthio increases lipophilicity (LogP ~3.2 vs. 2.5 for methoxy), enhancing membrane permeability .
- Metabolic stability : Liver microsome assays show slower CYP450-mediated oxidation of the difluoromethyl group compared to methyl .
- Plasma protein binding (PPB) : SPR biosensor data indicate 85% PPB for the difluoromethylthio variant, reducing free drug availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
